molecular formula C11H12N4O2 B2834651 5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrazine-2-carboxamide CAS No. 2034591-26-7

5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrazine-2-carboxamide

Cat. No.: B2834651
CAS No.: 2034591-26-7
M. Wt: 232.243
InChI Key: NYTHBSGKTKFHMI-UHFFFAOYSA-N
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Description

5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrazine-2-carboxamide is a compound that features a pyrazine ring substituted with a carboxamide group and a 5-methylisoxazole moiety

Scientific Research Applications

5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrazine-2-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrazine-2-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the pyrazine ring. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The pyrazine ring can be synthesized through various methods, including the condensation of appropriate diamines with diketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of metal-free synthetic strategies to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

    5-methylisoxazole: A simpler compound with similar structural features.

    Pyrazine-2-carboxamide: Shares the pyrazine and carboxamide moieties.

    N-(5-methylisoxazol-3-yl)malonamide: Another compound with an isoxazole ring.

Uniqueness

5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrazine-2-carboxamide is unique due to its combination of the pyrazine and isoxazole rings, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-7-3-13-10(6-12-7)11(16)14-4-9-5-15-17-8(9)2/h3,5-6H,4H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTHBSGKTKFHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCC2=C(ON=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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